molecular formula C15H14ClNO4S B2769678 4-Chloro-3-[(2,4-dimethylphenyl)sulfamoyl]benzoic acid CAS No. 701260-18-6

4-Chloro-3-[(2,4-dimethylphenyl)sulfamoyl]benzoic acid

Cat. No.: B2769678
CAS No.: 701260-18-6
M. Wt: 339.79
InChI Key: AQABOWZIGHACEE-UHFFFAOYSA-N
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Description

4-Chloro-3-[(2,4-dimethylphenyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C15H14ClNO4S. It is known for its applications in various fields, including pharmaceuticals and chemical research. The compound is characterized by the presence of a chloro group, a sulfamoyl group, and a benzoic acid moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 4-Chloro-3-[(2,4-dimethylphenyl)sulfamoyl]benzoic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 2,4-dimethylaniline.

    Reaction Steps:

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and may require catalysts to enhance the reaction rate and yield.

Industrial production methods may involve optimization of these steps to ensure high purity and yield, often using advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

4-Chloro-3-[(2,4-dimethylphenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed to yield the corresponding acids or amines.

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction pathway chosen.

Scientific Research Applications

4-Chloro-3-[(2,4-dimethylphenyl)sulfamoyl]benzoic acid has several scientific research applications:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, particularly those targeting specific enzymes or receptors.

    Chemical Research: The compound serves as a building block in the synthesis of more complex molecules, aiding in the development of new materials and chemicals.

    Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as an inhibitor of certain enzymes.

    Industrial Applications: It is employed in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Chloro-3-[(2,4-dimethylphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfamoyl group can form strong interactions with active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The chloro and benzoic acid moieties also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

4-Chloro-3-[(2,4-dimethylphenyl)sulfamoyl]benzoic acid can be compared with other similar compounds, such as:

    4-Chloro-3-sulfamoylbenzoic acid: Lacks the dimethylphenyl group, making it less bulky and potentially less specific in its interactions.

    2,4-Dimethylphenylsulfonamide: Lacks the benzoic acid moiety, which may reduce its ability to interact with certain targets.

    This compound derivatives: Various derivatives can be synthesized by modifying the functional groups, leading to compounds with different properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-3-[(2,4-dimethylphenyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c1-9-3-6-13(10(2)7-9)17-22(20,21)14-8-11(15(18)19)4-5-12(14)16/h3-8,17H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQABOWZIGHACEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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